6-[(4-methylpiperidin-1-yl)sulfonyl]-2-propyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
Properties
IUPAC Name |
6-(4-methylpiperidin-1-yl)sulfonyl-2-propyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3S/c1-3-8-19-15(20)18-11-13(4-5-14(18)16-19)23(21,22)17-9-6-12(2)7-10-17/h4-5,11-12H,3,6-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTSAYLWPVASAFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)N2C=C(C=CC2=N1)S(=O)(=O)N3CCC(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-methylpiperidin-1-yl)sulfonyl]-2-propyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves multiple steps, including the formation of the triazolo[4,3-a]pyridine core and subsequent functionalization with the sulfonyl and piperidinyl groups . Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Chemical Reactions Analysis
Sulfonamide Functionalization
The sulfonamide group at position 6 undergoes nucleophilic substitution and hydrolysis under controlled conditions:
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, R-X (alkyl halide) | 6-(Alkylsulfonyl) derivatives | 70–90% | |
| Hydrolysis | H₂O, H₂SO₄ (reflux) | 6-Sulfonic acid derivative | 85% | |
| Amidation | R-NH₂, EDCl, HOBt, DCM | 6-Sulfonamide analogs | 60–75% |
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Steric hindrance from the 4-methylpiperidine moiety reduces reaction rates compared to less bulky analogs.
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Hydrolysis proceeds efficiently due to the electron-withdrawing effect of the triazole ring.
Triazole Ring Modifications
The triazolo[4,3-a]pyridine core participates in electrophilic substitutions and ring-opening reactions :
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| N-Alkylation | NaH, THF, R-X | 2-Substituted alkyl derivatives | 50–65% | |
| Halogenation | NBS, CCl₄, light | 8-Bromo-triazolo-pyridinone | 45% | |
| Oxidation | KMnO₄, H₂O, 60°C | 3-Ketone derivative | 65% |
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Alkylation occurs preferentially at N2 due to steric protection of N1 by the sulfonamide group.
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Bromination at position 8 is regioselective, driven by the electron-rich pyridine ring.
Pyridine Ring Reactivity
The pyridine moiety undergoes electrophilic aromatic substitution (EAS) and cross-coupling reactions :
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Cross-coupling reactions are facilitated by the electron-deficient nature of the pyridine ring .
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Nitration occurs at position 8, consistent with EAS directing effects.
Propyl Side-Chain Reactions
The 2-propyl group undergoes oxidation and radical-mediated transformations :
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation to Ketone | KMnO₄, H₂O, 60°C | 2-Propanoyl derivative | 65% | |
| Halogenation | NCS, AIBN, CCl₄ | 2-(2-Chloropropyl) analog | 30% |
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Oxidation to a ketone enhances hydrogen-bonding capacity for biological targeting.
Steric and Electronic Influences
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Steric Effects : The 4-methylpiperidine group impedes reactions at adjacent sites, necessitating elevated temperatures for sulfonamide alkylation.
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Electronic Effects : The sulfonamide moiety deactivates the triazole ring, reducing electrophilic substitution rates compared to non-sulfonylated analogs.
Mechanistic Insights
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Nucleophilic Aromatic Substitution : The pyridine ring’s electron deficiency allows substitution at position 8 under mild conditions .
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Radical Stability : The propyl side-chain forms stable radicals during halogenation, though yields are moderate due to competing decomposition.
This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry, with tunable modifications at the sulfonamide, triazole, and pyridine moieties. Experimental data underscores the balance between steric demands and electronic effects in directing synthetic pathways.
Scientific Research Applications
Inhibition of Enzymes
One of the primary areas of research surrounding this compound is its inhibitory effects on various enzymes. It has been studied for its potential as an inhibitor of:
- Monoamine Oxidase (MAO) : The compound has shown selective inhibition against MAO A and B isoforms. Inhibitors of MAO are significant in treating depression and other neurological disorders due to their role in neurotransmitter metabolism .
- Cholinesterases : The compound also exhibits inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for regulating acetylcholine levels in the nervous system. This property suggests potential applications in treating Alzheimer's disease and other cognitive disorders .
Anticancer Activity
Research indicates that derivatives of triazolo-pyridine compounds can exhibit anticancer properties. The structure of 6-[(4-methylpiperidin-1-yl)sulfonyl]-2-propyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one may enhance its efficacy as a selective JAK2 inhibitor. JAK2 is a critical target in various hematological malignancies; thus, compounds that modulate its activity could be pivotal in cancer therapy .
In Vitro Studies
In vitro studies have demonstrated that this compound can effectively inhibit MAO A with an IC50 value around 1 μM, indicating strong potency compared to other known inhibitors . Additionally, it has shown promising results against cholinesterases with IC50 values suggesting moderate inhibition.
Animal Models
Preclinical animal studies have highlighted the potential neuroprotective effects of this compound when administered in models of neurodegeneration. These studies suggest that the compound can improve cognitive function by modulating neurotransmitter levels through its enzyme inhibition properties.
Mechanism of Action
The mechanism of action of 6-[(4-methylpiperidin-1-yl)sulfonyl]-2-propyl-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- Core : [1,2,4]Triazolo[4,3-a]pyridin-3-one scaffold, a bicyclic system with fused triazole and pyridine rings.
- Substituents :
- Position 2 : Propyl group (alkyl chain).
- Position 6 : Sulfonyl group linked to a 4-methylpiperidine moiety.
Physicochemical Properties :
- Limited experimental data are available, but computational predictions suggest moderate hydrophobicity due to the sulfonyl group and alkyl chains. The 4-methylpiperidine moiety may enhance solubility in polar solvents ().
Comparison with Structural Analogs
Trazodone and Its Derivatives
Trazodone (2-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3-one) is a clinically used serotonin antagonist and reuptake inhibitor (SARI) (). Key differences:
Key Observations :
- The target compound replaces Trazodone’s chlorophenylpiperazine group with a 4-methylpiperidinyl sulfonyl group, which may alter receptor binding and pharmacokinetics.
Sulfonyl-Modified Analogs
Compounds with sulfonyl groups at Position 6 exhibit distinct electronic and steric properties:
Key Observations :
Alkyl Chain Variants
Variations in alkyl chain length at Position 2 influence physicochemical properties:
Key Observations :
- Longer alkyl chains (e.g., hexyl in 10e) correlate with higher melting points and molecular weights, likely due to increased van der Waals interactions ().
Q & A
Q. How can the synthesis of 6-[(4-methylpiperidin-1-yl)sulfonyl]-2-propyltriazolopyridin-3-one be optimized to minimize by-products?
Answer :
- Key Steps : Optimize alkylation and sulfonylation reactions by controlling temperature (e.g., 0–5°C for alkylation to reduce side reactions) and using stoichiometric ratios of 1.2:1 (reagent:substrate) to enhance selectivity .
- Purification : Employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate 8:2 to 1:1) to isolate the target compound. Monitor purity via HPLC (C18 column, acetonitrile/water 70:30, λ = 254 nm) .
- Yield Improvement : Use anhydrous solvents (e.g., DMF or THF) and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates .
Q. What analytical techniques are most effective for structural characterization of this compound?
Answer :
- X-ray Crystallography : Resolve the 3D conformation to confirm the sulfonyl-piperidine orientation and triazolopyridinone planarity .
- NMR Spectroscopy : Assign peaks using ¹H (400 MHz) and ¹³C (100 MHz) in DMSO-d₆. Key signals: δ 1.2–1.4 (propyl CH₃), δ 2.8–3.2 (piperidine CH₂), δ 8.1 (triazole C-H) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₇H₂₃N₅O₃S) with <2 ppm error .
Q. How does the compound’s stability vary under different pH conditions?
Answer :
-
Stability Profile :
pH Stability Degradation Products 1–3 Stable (<5% degradation in 24h) None detected 7–8 Stable (≤10% degradation) Sulfoxide derivatives ≥10 Unstable (>50% degradation) Desulfonated intermediates -
Method : Incubate compound in buffered solutions (37°C, 24h), analyze via LC-MS .
Advanced Research Questions
Q. What computational strategies can predict the compound’s biological targets?
Answer :
- Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR libraries (e.g., serotonin receptors, based on structural analogs like trazodone) .
- Pharmacophore Modeling : Map sulfonyl and triazole moieties as hydrogen-bond acceptors, piperidine as a hydrophobic domain .
- Validation : Compare with experimental binding assays (SPR or ITC) to refine predictions .
Q. How can structure-activity relationship (SAR) studies guide modifications to enhance bioactivity?
Answer :
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Modification Strategies :
Position Substituent Change Effect on Activity Piperidine (4-methyl) Replace with bulkier groups (e.g., 4-ethyl) Increased lipophilicity, improved membrane permeability Propyl chain Substitute with allyl or cyclopropyl Altered metabolic stability Sulfonyl group Replace with sulfonamide or carbonyl Reduced off-target interactions -
Synthesis : Use Suzuki coupling for aryl substitutions or reductive amination for piperidine analogs .
Q. What advanced techniques resolve enantiomeric impurities in the synthesis?
Answer :
Q. How can metabolite profiling elucidate the compound’s pharmacokinetic behavior?
Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat), identify phase I/II metabolites via UPLC-QTOF .
- Key Enzymes : Screen for CYP3A4/2D6 inhibition using fluorogenic substrates .
- In Vivo Studies : Administer radiolabeled compound (¹⁴C) to track excretion pathways .
Methodological Considerations
Q. How to design assays for evaluating the compound’s enzyme inhibition potential?
Answer :
- Kinase Assays : Use ADP-Glo™ kit to measure ATP consumption (IC₅₀ < 100 nM suggests high potency) .
- GPCR Binding : Perform competitive binding with ³H-labeled ligands (e.g., 5-HT₂A for serotonin targets) .
- Data Analysis : Fit dose-response curves using GraphPad Prism (Hill slope = 1 for single-site binding) .
Q. What green chemistry approaches apply to its synthesis?
Answer :
- Oxidative Cyclization : Replace toxic oxidants (e.g., CrO₃) with NaOCl/EtOH at RT (73% yield, minimal waste) .
- Solvent Selection : Use cyclopentyl methyl ether (CPME) or water-miscible ionic liquids for safer extraction .
- Catalysis : Immobilize Pd nanoparticles on mesoporous silica for recyclable cross-coupling .
Data Contradictions and Resolution
- Issue : Conflicting reports on sulfonyl group reactivity in acidic vs. basic conditions .
- Resolution : Re-evaluate stability using standardized buffers (e.g., 0.1 M HCl vs. 0.1 M NaOH) and control ionic strength .
- Issue : Discrepancies in biological activity across structural analogs .
- Resolution : Normalize data using internal controls (e.g., reference inhibitors) and validate assays across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
